molecular formula C13H18ClN5O6 B14480905 5'-{[(2-Chloroethyl)carbamoyl](nitroso)amino}-5'-deoxythymidine CAS No. 65174-29-0

5'-{[(2-Chloroethyl)carbamoyl](nitroso)amino}-5'-deoxythymidine

Cat. No.: B14480905
CAS No.: 65174-29-0
M. Wt: 375.76 g/mol
InChI Key: QAXZUENVHAYRGJ-IVZWLZJFSA-N
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Description

5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. The unique structure of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes the introduction of the 2-chloroethyl group, followed by the carbamoylation and nitrosation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thymidine analogs.

Scientific Research Applications

5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.

    Biology: It is used in studies of DNA replication and repair, as well as in the investigation of cellular responses to DNA damage.

    Industry: It is used in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis. The nitroso and carbamoyl groups can form covalent bonds with DNA, leading to the formation of DNA adducts and subsequent cellular responses, such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine include other thymidine analogs, such as:

  • 5’-Amino-5’-deoxythymidine
  • Iododeoxyuridine
  • Fluorodeoxyuridine

Uniqueness

What sets 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine apart from these similar compounds is its unique combination of functional groups, which allows it to form specific interactions with DNA and other biomolecules. This uniqueness makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.

Properties

CAS No.

65174-29-0

Molecular Formula

C13H18ClN5O6

Molecular Weight

375.76 g/mol

IUPAC Name

3-(2-chloroethyl)-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-1-nitrosourea

InChI

InChI=1S/C13H18ClN5O6/c1-7-5-18(13(23)16-11(7)21)10-4-8(20)9(25-10)6-19(17-24)12(22)15-3-2-14/h5,8-10,20H,2-4,6H2,1H3,(H,15,22)(H,16,21,23)/t8-,9+,10+/m0/s1

InChI Key

QAXZUENVHAYRGJ-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C(=O)NCCCl)N=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C(=O)NCCCl)N=O)O

Origin of Product

United States

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